![molecular formula C10H9F4NO2 B1309083 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid CAS No. 439587-15-2](/img/structure/B1309083.png)
2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid
説明
2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid is an organic compound with the molecular formula C10H10F3NO2 It is a derivative of phenylalanine, an essential amino acid, and features a trifluoromethyl group, which is known for its significant impact on the biological activity of compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid typically involves the introduction of the trifluoromethyl group into the phenylalanine structure. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions. The reaction is often carried out in the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the trifluoromethyl group can influence the reactivity and orientation of the substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
科学的研究の応用
2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential effects on enzyme activity and protein interactions due to the presence of the trifluoromethyl group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.
作用機序
The mechanism of action of 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The presence of the fluorine atoms can also influence the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.
類似化合物との比較
4-(trifluoromethyl)-L-phenylalanine: Another fluorinated derivative of phenylalanine with similar structural features.
2-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid: A positional isomer with the trifluoromethyl group at a different position on the aromatic ring.
Uniqueness: 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds
特性
IUPAC Name |
2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-7-4-6(10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4,8H,3,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTZLRBOGCVOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409314 | |
| Record name | 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439587-15-2 | |
| Record name | 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


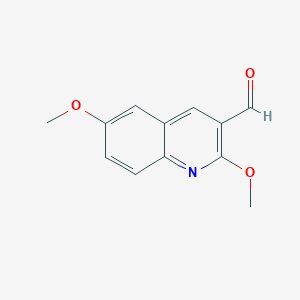
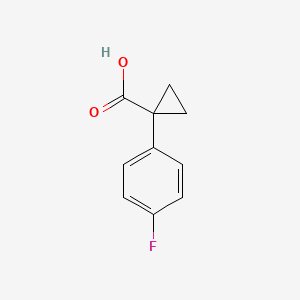
![[4-(4-Fluorophenyl)oxan-4-yl]methanamine](/img/structure/B1309008.png)
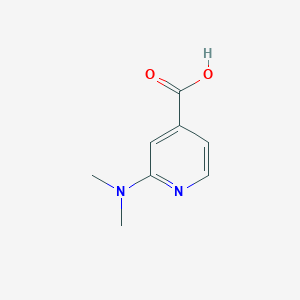
![(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine](/img/structure/B1309016.png)
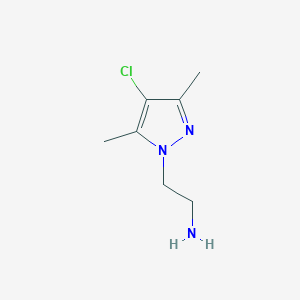
![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)
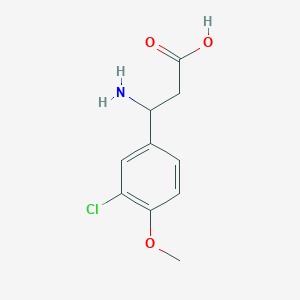
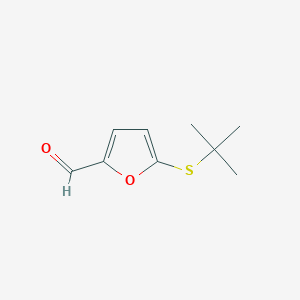
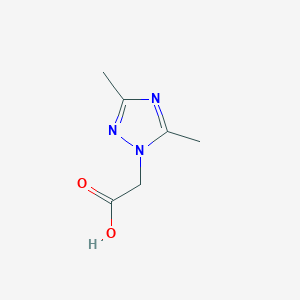
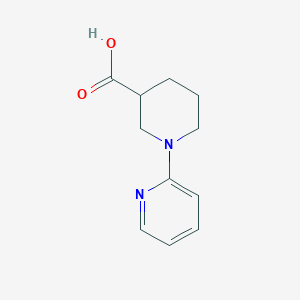
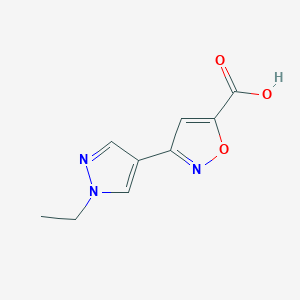
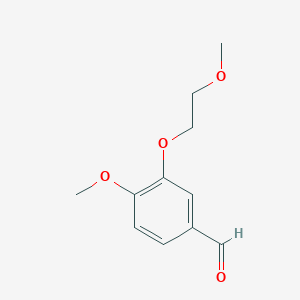
![2-[2-(Dimethylamino)ethoxy]benzoic acid](/img/structure/B1309043.png)
